![molecular formula C17H20N2O4S B4770745 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B4770745.png)
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide
Übersicht
Beschreibung
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide, also known as EMA401, is a small molecule drug that has been developed to treat chronic pain. It is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been implicated in the modulation of pain perception. EMA401 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide exerts its analgesic effects by blocking the AT2R, which is expressed on sensory neurons. Activation of the AT2R has been shown to increase pain sensitivity, and blocking this receptor with 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide reduces pain perception. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide does not affect the AT1R, which is responsible for the vasoconstrictive effects of angiotensin II.
Biochemical and Physiological Effects:
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to reduce pain behaviors in preclinical models of chronic pain without producing significant side effects. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide does not affect blood pressure or heart rate, indicating that it is a safe and selective analgesic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to be effective in reducing pain in preclinical models of chronic pain, indicating its potential as a therapeutic agent. One limitation of 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
Future research on 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide could focus on its efficacy in clinical trials for the treatment of chronic pain. Additional studies could also investigate the potential of 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide in combination with other analgesic agents. Finally, further research could explore the role of the AT2R in pain perception and the potential of other AT2R antagonists as analgesic agents.
Wissenschaftliche Forschungsanwendungen
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has been shown to be effective in reducing pain behaviors without producing significant side effects. 4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide has also been shown to be effective in reducing pain in animal models of chemotherapy-induced neuropathy and osteoarthritis.
Eigenschaften
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-19(24(3,21)22)15-10-8-13(9-11-15)17(20)18-14-6-5-7-16(12-14)23-2/h5-12H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIMQKMRZMBDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.